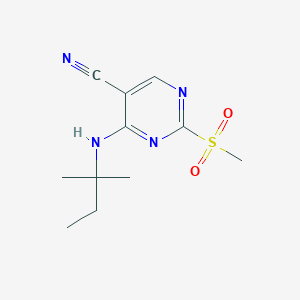
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methylsulfonyl group, a carbonitrile group, and an amino group attached to a 2-methylbutan-2-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Amino Group: The amino group can be attached through a nucleophilic substitution reaction using 2-methylbutan-2-amine.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide precursor using reagents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Methylbutan-2-amine: A primary aliphatic amine with similar structural features.
2-Methyl-2-butene: An alkene hydrocarbon with a related structure.
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: A compound with a similar amine group.
Uniqueness
4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C11H16N4O2S |
|---|---|
分子量 |
268.34 g/mol |
IUPAC 名称 |
4-(2-methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H16N4O2S/c1-5-11(2,3)15-9-8(6-12)7-13-10(14-9)18(4,16)17/h7H,5H2,1-4H3,(H,13,14,15) |
InChI 键 |
IXNMUDVQZQKEIK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)NC1=NC(=NC=C1C#N)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















